Boc-Arg(Z)-OSu

Description

Historical Context of Protecting Groups in Peptide Chemistry

The controlled, stepwise assembly of peptides from amino acid precursors has been a fundamental goal in chemistry for over a century. A critical development in this field was the advent of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions during peptide bond formation. peptide.compeptide.com This strategy is essential to prevent the uncontrolled polymerization of amino acids and to minimize undesirable side reactions, thereby maximizing the yield of the desired peptide. peptide.com

The journey of modern peptide synthesis was significantly advanced by the introduction of two key protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Z) group.

The tert-butyloxycarbonyl (Boc) group was introduced in 1957 and became a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). The Boc group is used for the temporary protection of the α-amino group (Nα) of an amino acid. peptide.com Its key advantage is its lability under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which allows for its selective removal at each step of peptide elongation without cleaving the more acid-stable protecting groups on the amino acid side chains or the link to the solid support. peptide.comgoogle.com

The benzyloxycarbonyl (Z) group , introduced by Bergmann and Zervas in 1932, was the first widely usable Nα-protecting group and marked the beginning of modern peptide synthesis. thieme-connect.de While also used for Nα protection, the Z group found extensive application in protecting reactive side chains, including the guanidinium (B1211019) group of arginine (denoted as Nδ or Nω). peptide.com The Z group is stable to the acidic conditions used to remove Boc but can be cleaved by methods like catalytic hydrogenation. This differential stability forms the basis of the "Boc/Bzl" (or Boc/Z) strategy, an orthogonal protection scheme where the temporary Nα-Boc group and the semi-permanent side-chain Z groups can be removed selectively. peptide.com

The guanidino group of arginine is strongly basic and highly nucleophilic, necessitating robust protection during synthesis to prevent side reactions. thieme-connect.de Using two Z groups on the terminal nitrogens of the guanidinium moiety (Nω,Nω') provides a more complete masking of its nucleophilicity and basicity compared to a single protecting group. thieme-connect.de This "di-Z" protection is critical for preventing unwanted acylation or other side reactions at the side chain.

The formation of an amide (peptide) bond requires the "activation" of the carboxylic acid group of one amino acid to make it sufficiently reactive to form a bond with the amino group of the next. One of the most effective methods for this activation is the conversion of the carboxylic acid into an activated ester .

N-hydroxysuccinimide (NHS) esters , denoted as -OSu, are widely used activated esters in peptide synthesis. chemimpex.combachem.com They are prepared by reacting a N-protected amino acid with N-hydroxysuccinimide (NHS), often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemimpex.com These NHS esters are sufficiently stable to be isolated, purified, and stored, yet are highly reactive towards primary amines to form a stable amide bond under mild conditions. chemimpex.comchemimpex.com The byproduct of the reaction, N-hydroxysuccinimide, is water-soluble and generally easy to remove from the reaction mixture. chemimpex.com The use of these activated esters, particularly in solution-phase synthesis, provides a reliable and efficient method for peptide coupling. bachem.com

Evolution of Nα-Boc and Nδ-Z Protecting Group Strategies

Structural Design and Functional Role of Boc-Arg(Z)-OSu as a Protected, Activated Arginine Building Block

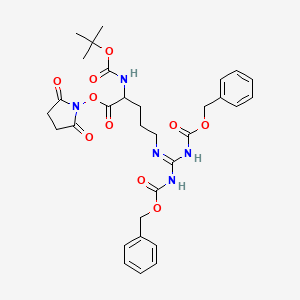

Boc-Arg(Z)₂-OSu is a sophisticated molecular tool whose structure is a direct reflection of its function in peptide synthesis. Each component of the molecule has a distinct and crucial role:

L-Arginine Core : This is the central amino acid building block intended for incorporation into the peptide.

Nα-Boc Group : The tert-butyloxycarbonyl group protects the alpha-amino function of arginine. This prevents the amino group from reacting with the activated carboxyl group of another molecule, thus avoiding self-polymerization and ensuring that peptide chain growth occurs only at the desired N-terminus of the growing peptide.

Nω,Nω'-di-Z Groups : The two benzyloxycarbonyl groups are placed on the terminal nitrogens of the arginine side-chain's guanidinium function. This comprehensive protection effectively neutralizes the high basicity and nucleophilicity of the guanidino group, preventing it from engaging in side reactions during the coupling step. thieme-connect.de

N-hydroxysuccinimide Ester (-OSu) : The carboxyl group of the arginine is converted into an NHS ester. This "activates" the carboxyl group, making it highly susceptible to nucleophilic attack by the free amino group of a growing peptide chain, leading to the efficient and clean formation of a new peptide bond. chemimpex.comchemimpex.com

In essence, Boc-Arg(Z)₂-OSu is an arginine derivative that is simultaneously protected at all reactive sites except for the one intended for reaction. It is primed for a specific coupling reaction, offering chemists precision and control.

Table 1: Structural Components and Functions of Boc-Arg(Z)₂-OSu

| Component | Chemical Name | Abbreviation | Function |

| Nα-Protection | tert-Butyloxycarbonyl | Boc | Temporary protection of the alpha-amino group; removed by acid. |

| Side-Chain Protection | Benzyloxycarbonyl | Z | Semi-permanent protection of the guanidino group; two are used for full masking. Removed by hydrogenolysis. |

| Activating Group | N-Hydroxysuccinimide Ester | OSu | Activates the carboxylic acid for efficient amide bond formation. |

Overview of this compound's Contribution to Modern Synthetic Methodologies

Boc-Arg(Z)₂-OSu and its precursor, Boc-Arg(Z)₂-OH, are particularly valuable reagents in advanced synthetic strategies, especially in solution-phase peptide synthesis and the preparation of complex peptide fragments. thieme-connect.depeptide.com

The key contribution of this reagent lies in its ability to provide a fully protected arginine building block that minimizes side reactions, leading to higher purity and better yields of the target peptide. peptide.comnih.gov This is especially critical in syntheses where other arginine derivatives, such as those protected with a tosyl (Tos) group, might lead to byproducts. peptide.comnih.gov For instance, in the synthesis of optically active arginine aldehydes via the reduction of corresponding hydroxamates, Boc-Arg(Z)₂-OH gave good yields where Boc-Arg(Tos)-OH resulted mainly in byproducts. peptide.com

This reagent is a valuable building block in the synthesis of biologically active peptides, such as protease inhibitors and neuropeptides, where the precise incorporation of arginine is essential for function. The use of the activated OSu form facilitates its application in fragment condensation strategies, where pre-synthesized peptide fragments are coupled together in solution. The high reactivity of the NHS ester ensures efficient coupling, while the robust di-Z protection of the side chain maintains the integrity of the arginine residue throughout the synthesis. thieme-connect.de Its utility extends to bioconjugation, where the activated ester can be used to link arginine-containing peptides to other molecules. chemimpex.comchemimpex.com

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKDQDAGZLXYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Boc Arg Z Osu

Principles of N-Hydroxysuccinimide Ester Formation

N-Hydroxysuccinimide esters are a class of activated esters widely utilized in organic synthesis and bioconjugation. Their utility stems from their favorable balance of reactivity and stability. amerigoscientific.com They are reactive enough to couple efficiently with primary amines to form stable amide bonds but are also sufficiently stable to be isolated, purified, and stored. researchgate.net The formation of an NHS ester involves the reaction of a carboxylic acid with N-Hydroxysuccinimide. amerigoscientific.com This process typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the hydroxyl group of NHS.

The most common and well-established method for synthesizing NHS esters, including Boc-Arg(Z)₂-OSu, is through the use of carbodiimide (B86325) coupling agents. amerigoscientific.comresearchgate.net Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are frequently employed.

The reaction mechanism proceeds in several steps:

Activation of the Carboxylic Acid : The carbodiimide reacts with the carboxylic acid group of Boc-Arg(Z)₂-OH to form a highly reactive O-acylisourea intermediate. amerigoscientific.com This intermediate is unstable and prone to rearrangement.

Nucleophilic Attack by NHS : The N-Hydroxysuccinimide, acting as a nucleophile, attacks the activated carbonyl carbon of the O-acylisourea intermediate.

Formation of the NHS Ester : This attack leads to the formation of the desired Boc-Arg(Z)₂-OSu and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU, if DCC is used).

The primary advantage of this method is its efficiency and directness, allowing for the concurrent activation and coupling in a single pot. acs.org The choice of carbodiimide can be important; while DCC is common, the resulting dicyclohexylurea byproduct is poorly soluble in many organic solvents, which can simplify purification by filtration but makes it unsuitable for solid-phase synthesis. acs.org DIC is often preferred in solid-phase applications because its corresponding urea byproduct is more soluble and can be washed away. acs.org For aqueous-based syntheses, the water-soluble carbodiimide 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is typically used. researchgate.net

Table 1: Common Carbodiimide Reagents for NHS Ester Formation

| Reagent | Full Name | Byproduct Solubility | Primary Application |

|---|---|---|---|

| DCC | N,N'-dicyclohexylcarbodiimide | Insoluble in most organic solvents | Solution-phase synthesis |

| DIC | N,N'-diisopropylcarbodiimide | Soluble in most organic solvents | Solid-phase synthesis |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble | Aqueous-phase synthesis |

This table summarizes common carbodiimide coupling agents and their primary uses based on the solubility of their urea byproducts.

While carbodiimides are prevalent, several alternative strategies exist for the synthesis of activated esters like Boc-Arg(Z)₂-OSu, often developed to overcome the limitations of carbodiimide chemistry, such as allergenicity and byproduct removal. researchgate.net

Phosphonium and Uronium/Aminium Salts: These reagents, often referred to as "in-situ" activating agents, have become standard in peptide synthesis for their high efficiency and ability to suppress side reactions. ascensusspecialties.com

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) was one of the first phosphonium-based reagents developed and is effective for creating active esters with minimal racemization. ascensusspecialties.com

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient uronium/aminium salt reagents that generate active esters which react quickly. acs.org HATU is generally considered more reactive and less prone to causing epimerization. acs.org

Other Strategies:

Mixed Anhydrides: Activating the carboxylic acid by forming a mixed anhydride (B1165640) with another acid (e.g., using isobutyl chloroformate) creates a highly reactive species that can then react with NHS. amerigoscientific.com

Triphosgene: This stable, crystalline solid serves as a convenient activator for carboxylic acids, enabling the formation of NHS esters at room temperature in a rapid process. researchgate.net

Palladium-Catalyzed Carbonylation: An innovative approach involves the palladium-catalyzed carbonylative cross-coupling of aryl halides or triflates with NHS under carbon monoxide pressure, offering a different pathway to aromatic NHS esters. amerigoscientific.comresearchgate.net

Carbodiimide-Mediated Activation for Boc-Arg(Z)-OSu Synthesis

Optimization of Reaction Conditions for Boc-Arg(Z)₂-OSu Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of Boc-Arg(Z)₂-OSu while minimizing side reactions. Key parameters include the choice of solvent, reaction kinetics, and the use of catalysts.

The choice of solvent significantly impacts the synthesis of NHS esters. Solvents must be anhydrous, as the presence of water leads to the hydrolysis of both the activated intermediate and the final NHS ester product. thermofisher.com

Commonly used solvents include:

Dichloromethane (B109758) (DCM) and N,N-Dimethylformamide (DMF) : These are traditional solvents for Steglich-type esterifications. jove.comrsc.org DMF is a particularly good solvent for these reactions. acs.orgnih.gov

Acetonitrile (B52724) (ACN) : Used as a greener alternative to chlorinated solvents, ACN can provide comparable rates and yields without requiring extensive chromatographic purification. jove.com

Dimethyl Carbonate (DMC) : Identified as a more sustainable solvent option in high-throughput screening studies. rsc.orgrsc.org

The reaction kinetics are influenced by solvent polarity, temperature, and pH (if applicable). NHS ester hydrolysis is a major competing reaction, and its rate is highly pH-dependent, increasing significantly under basic conditions. thermofisher.com For instance, the half-life of a typical NHS ester at 0°C is 4-5 hours at pH 7 but drops to just 10 minutes at pH 8.6 and 4°C. thermofisher.com Therefore, reactions are typically run under neutral or slightly acidic conditions to ensure the stability of the product.

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

| Temperature | pH | Half-life |

|---|---|---|

| 0°C | 7.0 | 4-5 hours |

This table illustrates the increased rate of hydrolysis of NHS esters with rising pH, highlighting the need for pH control during synthesis and handling. Data sourced from Thermo Fisher Scientific. thermofisher.com

Catalysts can be employed to accelerate the rate of esterification. In the context of the Steglich esterification, 4-(N,N-dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst. rsc.org It functions by reacting with the O-acylisourea intermediate to form a more highly activated N-acylpyridinium species, which is then rapidly attacked by the alcohol (or in this case, NHS). rsc.org Only catalytic amounts of DMAP are required to significantly enhance the reaction rate.

More recent research has explored other catalytic systems for related transformations, which could potentially be adapted for NHS ester synthesis:

N-Heterocyclic Carbenes (NHCs): NHCs have been used as catalysts for the amidation of aldehydes, a process that proceeds via the formation of an NHS active ester intermediate. rsc.org

Solid Base Catalysts: For the synthesis of NHS itself from succinic acid, weak base anion-exchange resins like Amberlyst A21 have been shown to be effective and recyclable catalysts. aip.org

Solvent Effects and Reaction Kinetics in Activated Esterification

Considerations for Scale-Up in Boc-Arg(Z)₂-OSu Production

Transitioning the synthesis of Boc-Arg(Z)₂-OSu from a laboratory setting to industrial-scale production introduces several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.

Key considerations include:

Reagent Selection and Safety: Some highly efficient lab-scale coupling reagents, particularly those based on benzotriazole (B28993) (e.g., HOBt, HATU), have been reported to have explosive properties, making them difficult to handle at large scales or high temperatures. acs.org Therefore, for commercial production, safer alternatives like DIC combined with additives such as OxymaPure are gaining traction. acs.org

Solvent and Waste Management: Solvents constitute the vast majority of waste in pharmaceutical manufacturing. jove.com The use of large volumes of hazardous solvents like DMF or DCM is a significant environmental and cost concern. rsc.org Developing protocols that use greener solvents, reduce solvent volume, or incorporate solvent recycling is critical for sustainable large-scale production. rsc.org

Process Engineering: Operations such as heating, filtration, and purification are time-consuming and present engineering challenges at scale. rsc.org The physical properties of the resin in solid-phase synthesis, such as swelling, must be carefully managed to avoid limiting production capacity. rsc.org For solution-phase synthesis, the precipitation and removal of byproducts like DCU must be efficient and reproducible.

Regulatory Compliance: For therapeutic applications, the production of peptide building blocks must adhere to Good Manufacturing Practices (GMP). This requires using cGMP-grade reagents that offer high purity, lot-to-lot consistency, traceability, and comprehensive documentation. ascensusspecialties.com

Table 3: Compound Names Mentioned

| Abbreviation/Common Name | Chemical Name |

| Boc-Arg(Z)₂-OSu | Nα-tert-Butoxycarbonyl-Nδ,Nω-bis(benzyloxycarbonyl)-L-arginine N-hydroxysuccinimide ester |

| Boc-Arg(Z)₂-OH | Nα-tert-Butoxycarbonyl-Nδ,Nω-bis(benzyloxycarbonyl)-L-arginine |

| NHS | N-Hydroxysuccinimide |

| DCC | N,N'-dicyclohexylcarbodiimide |

| DIC | N,N'-diisopropylcarbodiimide |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate |

| DMAP | 4-(N,N-dimethylamino)pyridine |

| DMF | N,N-Dimethylformamide |

| DCM | Dichloromethane |

| ACN | Acetonitrile |

| DMC | Dimethyl carbonate |

| OxymaPure | Ethyl cyano(hydroxyimino)acetate |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

Reactivity and Mechanistic Studies of Boc Arg Z Osu

Nucleophilic Acyl Substitution Mechanism with Amino Components

The primary function of Boc-Arg(Z)-OSu in peptide synthesis is to acylate a free amino group, typically the N-terminus of a growing peptide chain, forming a new peptide bond. This reaction proceeds via a nucleophilic acyl substitution mechanism. The N-hydroxysuccinimide (OSu) ester is an "active ester," meaning the succinimidyl group is an effective leaving group that renders the carboxyl carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. organic-chemistry.orguva.nl

The reaction is initiated when the lone pair of electrons on the nitrogen atom of the amino component attacks the carbonyl carbon of the activated arginine derivative. This leads to the formation of a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate is driven by the expulsion of the N-hydroxysuccinimide anion. This anion is stabilized by resonance, making it an excellent leaving group and providing a strong thermodynamic driving force for the reaction. The final products are the elongated peptide with the newly incorporated arginine residue and the N-hydroxysuccinimide by-product, which is typically removed during workup. acs.org The use of active esters like this compound allows for efficient coupling under mild conditions, which is crucial for preserving the integrity of the often-sensitive peptide structure. organic-chemistry.org

Stereochemical Integrity and Racemization Pathways in this compound Mediated Coupling

A paramount concern in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid being coupled. alchemyst.co.uk Loss of this integrity, known as racemization, leads to the formation of diastereomeric peptides that are difficult to separate and lack the desired biological activity. The activation of the carboxyl group, as in this compound, inherently increases the risk of racemization. alchemyst.co.uk

The principal mechanism for racemization during coupling is the formation of a 2,4-disubstituted 5(4H)-oxazolone, also known as an azlactone. alchemyst.co.ukwiley-vch.de This occurs when the activated Nα-acyl amino acid cyclizes, a reaction often catalyzed by base. The resulting oxazolone (B7731731) has an acidic proton at the C-4 position (the original α-carbon). In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a racemic mixture of the oxazolone, which then reacts with the amino component to yield a racemic peptide product. wiley-vch.de

A significant advantage of using urethane-type Nα-protecting groups like tert-butoxycarbonyl (Boc) is their ability to suppress oxazolone formation. alchemyst.co.ukchemistrydocs.comnih.gov The alkoxy group of the carbamate (B1207046) reduces the propensity for cyclization compared to simple acyl groups, thus greatly minimizing the risk of racemization through this pathway. alchemyst.co.uk This is a fundamental reason for the widespread use of Boc and Fmoc protecting groups in modern peptide chemistry. chemistrydocs.comnih.gov

Several factors in the reaction environment can influence the rate of racemization, even with the use of suppression-prone protecting groups like Boc. Understanding these factors is critical for maintaining stereochemical purity during the incorporation of arginine.

| Factor | Influence on Racemization | Rationale |

|---|---|---|

| Base | Increased concentration and strength of tertiary amines (e.g., TEA) promote racemization. | The base catalyzes racemization by abstracting the α-proton, either directly (direct enolization) or after cyclization to the oxazolone. alchemyst.co.ukwiley-vch.de |

| Solvent | Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) can increase racemization rates. | These solvents stabilize the charged intermediates involved in the racemization pathway. alchemyst.co.uk |

| Temperature | Higher reaction temperatures accelerate racemization. | Provides the necessary activation energy for side reactions, including oxazolone formation and enolization. nih.gov |

| Nα-Protecting Group | Urethane-type groups (Boc, Z, Fmoc) significantly suppress racemization. | The electronic nature of the alkoxycarbonyl group disfavors the cyclization to an oxazolone, which is the main racemization pathway. alchemyst.co.ukchemistrydocs.com |

| Activation Level | Highly reactive activated esters increase the risk. | While necessary for coupling, over-activation makes the α-proton more acidic and susceptible to abstraction. wiley-vch.de |

Based on the factors that promote racemization, several strategies have been developed to minimize this side reaction during the coupling of this compound and other activated amino acids.

| Strategy | Description |

|---|---|

| Temperature Control | Performing coupling reactions at lower temperatures (e.g., 0 °C) is a common and effective method to slow the rate of racemization relative to the rate of coupling. nih.gov |

| Base Management | Using the minimum necessary amount of a sterically hindered or weaker base can reduce base-catalyzed racemization. In some protocols, in-situ neutralization is preferred. peptide.com |

| Use of Additives | While this compound is already an active ester, in other coupling methods, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used. These additives can suppress racemization by forming less reactive, but still efficient, intermediate active esters. polypeptide.comresearchgate.net |

| Solvent Choice | When possible, using less polar solvents can diminish the rate of racemization, although solubility often dictates the use of polar aprotic solvents like DMF. alchemyst.co.uk |

| Fragment Selection | In fragment condensation strategies, selecting fragments with C-terminal glycine (B1666218) or proline minimizes racemization risk, as glycine is achiral and proline's cyclic structure resists oxazolone formation. polypeptide.com When this is not possible, arginine is considered less prone to racemization than some other amino acids. polypeptide.com |

Factors Influencing α-Carbon Chirality during Activation

Chemoselectivity and Side Reactions of the Guanidino Moiety

The side chain of arginine contains a guanidino group, which is highly basic (pKa ≈ 12.5) and nucleophilic. thieme-connect.de To prevent unwanted reactions during peptide synthesis, this group must be protected. In this compound, the benzyloxycarbonyl (Z) group serves this purpose by masking the nucleophilicity of the guanidinium (B1211019) function. researchgate.net However, side reactions can still occur if protection is incomplete or if the protecting group is compromised. thieme-connect.de

A significant side reaction involving the protected arginine side chain is its conversion to an ornithine derivative. thieme-connect.de This occurs if the guanidino group becomes deprotonated and is subsequently acylated by another molecule of the activated amino acid. The resulting Nω-acylated guanidine (B92328) is unstable and can decompose, leading to the elimination of the acylated urea (B33335) moiety and the formation of a peptide containing an ornithine residue in place of arginine. thieme-connect.deug.edu.pl

Mitigation Strategies:

Effective Protection: The primary strategy is the use of a robust protecting group like the Z group, which effectively reduces the nucleophilicity of the guanidino function. researchgate.net

Protonation: Ensuring that the reaction medium is not overly basic helps keep the guanidino group in its protonated, non-nucleophilic guanidinium form. thieme-connect.de In some strategies, arginine is used with its side chain explicitly protonated with an acid like HCl or HBr. thieme-connect.de

Controlled Stoichiometry: Careful control of the amount of coupling agent and activated amino acid can minimize the opportunity for side-chain acylation.

The success of complex, multi-step peptide synthesis relies on the concept of orthogonal protection. wiley-vch.denih.gov This principle dictates that different protecting groups used in the synthesis must be removable under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. wiley-vch.de The combination of Boc (Nα-protection) and Z (side-chain protection) in this compound is a classic example of a "practically" orthogonal system, often referred to as the Boc/Bzl strategy. peptide.com

The Boc group is highly acid-labile and is selectively removed at each cycle of peptide synthesis using moderately acidic conditions, most commonly trifluoroacetic acid (TFA). chemistrydocs.compeptide.com In contrast, the Z group is stable to TFA but can be cleaved by different methods, primarily catalytic hydrogenolysis (H₂/Pd) or strong acids like anhydrous HF or HBr in acetic acid. alchemyst.co.ukchemistrydocs.com This differential lability is crucial. It allows the temporary Nα-Boc group to be removed for chain elongation without affecting the semi-permanent Z group on the arginine side chain or other benzyl-based protecting groups elsewhere in the peptide. nih.gov The Z group is then removed along with other side-chain protecting groups in the final deprotection step to yield the mature peptide. peptide.com

| Protecting Group | Chemical Name | Typical Cleavage Reagent | Stability |

|---|---|---|---|

| Boc | tert-Butoxycarbonyl | Trifluoroacetic Acid (TFA) | Stable to hydrogenolysis and weak bases (e.g., piperidine). alchemyst.co.ukchemistrydocs.com |

| Z | Benzyloxycarbonyl | H₂/Pd (Catalytic Hydrogenolysis), HF, HBr/AcOH | Stable to TFA and weak bases used for Fmoc removal. alchemyst.co.ukchemistrydocs.com |

Formation of Ornithine Derivatives and Mitigation Strategies

Kinetic and Thermodynamic Aspects of this compound Reactions

The reactivity of Nα-Boc-Nω-Z-L-arginine-N-hydroxysuccinimide ester, or this compound, is fundamentally dictated by the N-hydroxysuccinimide (OSu) ester functional group. This group serves as an efficient activating moiety for the carboxyl group, rendering it highly susceptible to nucleophilic attack, primarily by amines, to form stable amide bonds. The study of the kinetic and thermodynamic parameters of these reactions is crucial for optimizing peptide synthesis protocols. While specific experimental data for this compound is not extensively published, its behavior can be accurately inferred from the well-documented principles of N-hydroxysuccinimide (NHS) ester chemistry and peptide coupling reactions.

The primary reaction of this compound is its aminolysis by the free amino group of another amino acid or peptide, resulting in the formation of a new peptide bond. This reaction proceeds through a two-step mechanism involving a tetrahedral intermediate, with the breakdown of this intermediate being the rate-limiting step. thieme-connect.de A significant competing reaction is the hydrolysis of the active ester, which regenerates the carboxylic acid (Boc-Arg(Z)-OH) and releases N-hydroxysuccinimide. researchgate.net The balance between these two pathways is a key kinetic consideration.

Kinetic Profile:

The rate of the desired aminolysis reaction is highly dependent on several factors, most notably the pH of the reaction medium. The reacting nucleophile, a primary amine, must be in its unprotonated state to be reactive. Therefore, the reaction rate generally increases with higher pH. However, the rate of the competing hydrolysis of the NHS ester also accelerates at alkaline pH. researchgate.net This necessitates a carefully controlled pH range, typically between 7.2 and 8.5, to maximize the efficiency of the coupling reaction while minimizing the loss of the active ester to hydrolysis. researchgate.net

The half-life of NHS esters demonstrates this pH dependency; for instance, a typical NHS ester at 4°C has a half-life of hours at pH 7 but only minutes at pH 8.6. researchgate.net

Research on model peptides has also indicated that the arginine side chain itself can influence the reactivity of other functional groups. Studies have shown that the guanidinium group can promote the acylation of hydroxyl groups by NHS esters, likely through catalysis involving hydrogen bonding. researchgate.net This suggests that the local environment created by the Arg(Z) moiety in this compound could potentially influence its own reactivity or that of nearby molecules.

The table below presents illustrative kinetic data for a typical NHS ester reaction, demonstrating the pronounced effect of pH on the reaction rate.

Table 1: Illustrative pH-Dependence of a Typical NHS Ester Reaction Rate (Note: This data is representative of general NHS ester behavior and not specific experimental results for this compound.)

| pH | Relative Pseudo-First-Order Rate Constant (k') for Aminolysis | Relative Rate of Hydrolysis |

| 6.5 | 1.0 | Low |

| 7.5 | 10.0 | Moderate |

| 8.5 | 50.0 | High |

| 9.0 | 75.0 | Very High |

Thermodynamic Profile:

From a thermodynamic standpoint, the formation of a peptide (amide) bond from a free carboxylic acid and an amine is an energetically unfavorable process, with a positive Gibbs free energy (ΔG) change under standard conditions. ekb.eg The activation of the carboxylic acid as an N-hydroxysuccinimide ester overcomes this thermodynamic barrier.

The reaction of this compound with an amine is a highly exergonic process, characterized by a large negative ΔG. This thermodynamic favorability ensures that the reaction proceeds to completion, driving the formation of the desired peptide product. The primary thermodynamic contributions are the formation of a very stable amide bond and the release of N-hydroxysuccinimide, a good leaving group.

Table 2: Representative Thermodynamic Parameters for Active Ester Aminolysis (Note: These values are typical for active ester reactions and are intended for illustrative purposes, not as specific experimental data for this compound.)

| Thermodynamic Parameter | Typical Value Range | Implication |

| Gibbs Free Energy (ΔG) | -20 to -40 kJ/mol | Spontaneous and proceeds to completion. |

| Enthalpy Change (ΔH) | -25 to -50 kJ/mol | Exothermic reaction, releases heat. qu.edu.qa |

| Entropy Change (ΔS) | Slightly negative to near zero | Small change as two molecules combine to form two (peptide and leaving group). |

Applications of Boc Arg Z Osu in Peptide and Organic Synthesis

Integration into Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments. thieme-connect.de The success of this approach hinges on the use of protected amino acid derivatives that can be efficiently coupled with minimal side reactions. Boc-Arg(Z)₂-OSu is well-suited for these methods due to the robust protection of all reactive functional groups, except for the activated carboxyl group. The N-hydroxysuccinimide (OSu) ester provides a moderately active leaving group, facilitating amide bond formation under mild conditions. thieme-connect.de

The use of urethane-based protecting groups like Boc and Z is crucial for minimizing racemization during the coupling step. thieme-connect.de These groups help prevent the formation of oxazolone (B7731731) intermediates, which can lead to a loss of stereochemical integrity at the α-carbon. thieme-connect.dewiley-vch.de

Table 1: Protecting Groups in Boc-Arg(Z)₂-OSu This interactive table details the protecting groups on the Boc-Arg(Z)₂-OSu molecule and their respective functions.

| Functional Group | Protecting Group | Abbreviation | Role | Cleavage Condition |

|---|---|---|---|---|

| α-Amino Group | tert-Butyloxycarbonyl | Boc | Temporary protection of the N-terminus during coupling. | Moderate acid (e.g., Trifluoroacetic Acid - TFA) biosynth.compeptide.com |

| Guanidino Group | Benzyloxycarbonyl | Z (or Cbz) | "Permanent" protection of the side chain to prevent acylation. | Strong acid (e.g., HF) or catalytic hydrogenolysis bachem.comekb.eg |

In segment condensation, pre-synthesized peptide fragments are coupled together in solution to create a larger peptide. thieme-connect.de This convergent approach can be more efficient than stepwise elongation for long sequences. Boc-Arg(Z)₂-OSu is particularly useful when an arginine residue is required at the N-terminus of a fragment. The activated OSu ester allows for efficient coupling to the free N-terminal amine of another peptide segment.

A notable example is in the synthesis of a subfragment of somatostatin-28. thieme-connect.de In this synthesis, Z-Arg(Z)₂-OSu (a closely related derivative) was successfully coupled to a tripeptide fragment, H-Glu(OtBu)-Arg(HCl)-Lys(Boc)-OH, to form a larger, protected peptide. thieme-connect.de The use of the fully protected and activated arginine derivative ensures that the coupling reaction proceeds cleanly, without side reactions involving the guanidino group of the reacting arginine residue. thieme-connect.de This strategy avoids potential issues like the acylation of an unprotected or protonated guanidino group, which can occur even with moderately active esters. thieme-connect.de

Stepwise elongation in solution involves the sequential addition of single amino acid residues to a growing peptide chain. thieme-connect.de This method offers the advantage of purifying the intermediate product after each coupling step. Boc-Arg(Z)₂-OSu serves as an ideal building block for introducing arginine in this manner. thieme-connect.de

After coupling the Boc-Arg(Z)₂-OSu, the temporary Boc group at the N-terminus is selectively removed with a moderate acid like trifluoroacetic acid (TFA). This reveals a new N-terminal amine, ready for the next coupling cycle, while the Z groups on the arginine side chain and any other benzyl-based protecting groups on the peptide remain intact. biosynth.com This process is repeated until the desired sequence is complete. The N-hydroxysuccinimide ester of the Z-Arg(Z)₂ derivative is frequently employed for this purpose, especially for acylating fragments with an unprotected C-terminus. thieme-connect.de

Segment Condensation and Fragment Coupling Strategies

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for producing synthetic peptides. nih.gov The process involves building a peptide chain sequentially while it is anchored to an insoluble resin support. thieme-connect.de This allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts and excess reactants by simple washing and filtration. thieme-connect.deiris-biotech.de

The Boc/Bn (or Boc/Bzl) strategy is a classical approach to SPPS. peptide.comresearchgate.net It relies on the differential acid lability of the protecting groups. The temporary Nα-Boc group is removed at each step with a moderate acid (TFA), while the more permanent, benzyl-based (Bn) side-chain protecting groups, like Z, are retained until the final step. biosynth.compeptide.com These permanent groups are typically cleaved using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide.com

Boc-Arg(Z)₂-OSu fits perfectly into this strategy.

Temporary Nα-Boc group: Cleaved by TFA in each cycle to elongate the peptide chain. google.com

Permanent Nω,Nω'-Z₂ groups: These benzyl-type protectors are stable to the repeated TFA treatments used for Boc removal. They effectively shield the guanidino side chain throughout the synthesis, preventing side reactions. At the completion of the synthesis, they are removed during the final cleavage from the resin with strong acid. biosynth.compeptide.com

This quasi-orthogonal system ensures the selective deprotection required for the stepwise assembly of the peptide on the solid support. biosynth.com

Incorporating arginine into a peptide sequence on a solid support can present several challenges. The highly basic guanidinium (B1211019) group can cause undesirable side reactions if not adequately protected. Furthermore, certain protecting groups for arginine can be problematic. For example, sulfonyl-based protecting groups like tosyl (Tos) can be difficult to remove and may lead to side reactions, particularly in the presence of tryptophan. peptide.compeptide.com

Boc-Arg(Z)₂-OSu helps to overcome these issues in several ways:

Complete Guanidino Protection: The two Z groups provide robust protection for the side chain, preventing it from being acylated during coupling steps. thieme-connect.de This is a significant advantage over strategies that rely on protonation (salt formation) for protection, where accidental deprotonation can lead to side-product formation. thieme-connect.de

Improved Yields and Purity: In syntheses where derivatives like Boc-Arg(Tos)-OH lead to byproducts, the use of Boc-Arg(Z)₂-OH has been shown to produce good yields. peptide.com

Alternative Cleavage: The Z groups can be removed by catalytic hydrogenolysis, offering an alternative to the strong acid cleavage required for sulfonyl-based groups, which can be advantageous for sensitive peptide sequences. ekb.egub.edu

Role in Boc/Bn Strategy in SPPS

Synthesis of Arginine-Containing Peptides and Peptidomimetics

Boc-Arg(Z)₂-OSu is a valuable reagent for the synthesis of a wide range of biologically active peptides and related molecules that contain arginine. researchgate.netgoogle.com The robust protection scheme allows for its use in the synthesis of complex sequences where arginine's reactivity could otherwise pose a problem. acs.org

Examples of its application include the synthesis of fragments of neuropeptides like somatostatin-28 and other custom peptides for research. thieme-connect.depeptide.com Beyond natural peptides, the principles of protection and activation embodied in Boc-Arg(Z)₂-OSu are applicable to the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but may contain non-standard amino acids or modified backbones to enhance properties like stability or bioavailability. The reliable incorporation of a fully protected arginine residue is a key step in building such complex structures. arizona.edu

Table 2: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| Boc-Arg(Z)₂-OSu | Nα-t-butyloxycarbonyl-Nω,Nω'-dibenzyloxycarbonyl-L-arginine-N-hydroxysuccinimide ester |

| Boc | tert-Butyloxycarbonyl |

| Z or Cbz | Benzyloxycarbonyl |

| OSu | N-Hydroxysuccinimide ester |

| TFA | Trifluoroacetic Acid |

| HF | Hydrogen Fluoride |

| Boc-Arg(Tos)-OH | Nα-t-butyloxycarbonyl-Nω-tosyl-L-arginine |

| H-Glu(OtBu)-Arg(HCl)-Lys(Boc)-OH | L-Glutamic acid γ-t-butyl ester-L-arginine hydrochloride-Nε-t-butyloxycarbonyl-L-lysine |

| Z-Arg(Z)₂-OSu | Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-L-arginine-N-hydroxysuccinimide ester |

Incorporation of Arginine Residues with Suppressed Side Reactions

The guanidino group of arginine is highly basic and nucleophilic, which presents significant challenges during peptide synthesis. thieme-connect.de If left unprotected or inadequately protected, it can lead to several side reactions, including intramolecular cyclization to form δ-lactam derivatives or unwanted acylation, which can result in the conversion of the arginine residue to ornithine. thieme-connect.depeptide.com The strategic use of protecting groups is essential to mitigate these issues. bachem.comwiley-vch.de

Boc-Arg(Z)-OSu is derived from Boc-Arg(Z)₂-OH, a compound designed for maximal side-chain protection. sigmaaldrich.com The two benzyloxycarbonyl (Z) groups on the guanidino function almost completely mask its basicity and nucleophilicity. thieme-connect.de This high degree of protection is crucial for preventing the aforementioned side reactions during the coupling step. While extremely effective, it is noted that acylation by highly reactive species like symmetric anhydrides may not be entirely prevented. thieme-connect.de

The effectiveness of the bis(Z) protection scheme has been demonstrated in research. For instance, in the synthesis of optically active aldehydes from arginine derivatives, the use of Boc-Arg(Z)₂-OH gave good yields, whereas alternative derivatives such as Boc-Arg(Tos)-OH resulted predominantly in byproducts. peptide.com The OSu ester form of the compound, this compound, is an "active ester," which facilitates efficient peptide bond formation with a free amino group under mild conditions. thieme-connect.debachem.com This pre-activation allows for controlled acylation of the target amine without requiring harsh coupling reagents that could promote side reactions.

Table 1: Comparison of Arginine Side-Chain Protection Strategies

| Strategy | Protecting Group(s) | Key Features | Common Side Reactions Suppressed | Reference(s) |

| Guanidino Masking | Di-Benzyloxycarbonyl (Z)₂ | Nearly complete masking of nucleophilicity and basicity. thieme-connect.de | Acylation, δ-lactam formation. thieme-connect.de | peptide.com, thieme-connect.de |

| Guanidino Masking | Tosyl (Tos) | Offers protection but can lead to byproducts in certain reactions. peptide.com | Less effective at suppressing side reactions compared to (Z)₂. peptide.com | peptide.com, ekb.eg |

| Guanidino Masking | Nitro (NO₂) | Stable to many conditions but can lead to ornithine formation during final deprotection. peptide.compeptide.com | Acylation during coupling. peptide.com | peptide.com, peptide.com |

| Guanidino Protonation | Hydrochloric Acid (HCl) | Side chain is protonated (salt formation), reducing nucleophilicity. thieme-connect.de | Acylation. thieme-connect.de | thieme-connect.de |

Synthesis of Modified Arginine Derivatives

Protected arginine precursors are valuable starting materials for the synthesis of various modified arginine derivatives that have applications in biochemistry and medicinal chemistry. Boc-Arg(Z)₂-OH, the carboxylic acid precursor to this compound, is a key intermediate for such transformations.

A notable application is the preparation of optically active peptide aldehydes, which are potent protease inhibitors. Research has shown that Boc-Arg(Z)₂-OH can be converted to its corresponding O,N-dimethylhydroxamate and subsequently reduced to yield the desired aldehyde with high purity. peptide.com This contrasts with other protected arginine derivatives that yield mainly byproducts under similar conditions. peptide.com In a related context, the reduction of similar structures like Ac-Leu-Leu-Arg(Z₂)-H has been successfully used to synthesize leupeptin, a well-known protease inhibitor. thieme-connect.de

The robust protection of the guanidino group by the two Z moieties allows for selective chemical manipulation at the carboxyl terminus or other parts of the molecule without interference from the side chain. While this compound is itself an activated species intended for coupling, its precursor acid is the more common starting point for multi-step syntheses of arginine derivatives. These derivatives are not limited to aldehydes; they can serve as scaffolds for creating peptidomimetics or complex molecules like arginase inhibitors. thieme-connect.denih.gov

Table 2: Examples of Modified Arginine Derivatives from Protected Precursors

| Precursor | Modification Reaction | Product Type | Significance | Reference(s) |

| Boc-Arg(Z)₂-OH | Conversion to O,N-dimethylhydroxamate followed by reduction. peptide.com | Optically active arginine aldehyde | Chiral building block, intermediate for protease inhibitors. peptide.com | peptide.com |

| Ac-Leu-Leu-Arg(Z₂)-H | Reduction | Peptide aldehyde (Leupeptin) | Protease inhibitor. thieme-connect.de | thieme-connect.de |

| Boc-Arg(NO₂)-OH | Cyclization with carbonyldiimidazole followed by reduction. thieme-connect.de | Cyclic carbinolamine | Intermediate for peptide aldehydes. thieme-connect.de | thieme-connect.de |

Application in N-Terminal Derivatization and Functionalization of Peptides

In peptide synthesis, this compound serves as an efficient building block for elongating a peptide chain at its N-terminus. thieme-connect.de The N-hydroxysuccinimide ester is highly reactive toward the free α-amino group of a peptide, enabling the formation of a new peptide bond and thereby adding a fully protected arginine residue to the sequence. This process is a form of N-terminal functionalization, where the function being added is a specific amino acid that extends the peptide backbone.

This application is particularly valuable in solution-phase peptide synthesis, especially for creating peptide fragments that may be used in subsequent condensation reactions. thieme-connect.de A documented example is the synthesis of a subfragment of somatostatin-28. thieme-connect.de In this synthesis, Z-Arg(Z)₂-OSu was reacted with the N-terminal amine of the peptide fragment H-Glu(OtBu)-Arg(HCl)-Lys(Boc)-OH. The reaction, carried out in dimethylformamide (DMF) and facilitated by a mild base like triethylamine (B128534) (TEA) to neutralize the hydrochloride salt, proceeded efficiently to yield the desired N-terminally extended peptide. thieme-connect.de

The use of an activated ester like this compound allows the coupling to occur under predictable and controlled conditions, which is essential for maintaining the chiral integrity of the amino acids and avoiding side reactions, a constant concern in peptide chemistry. wiley-vch.dethieme-connect.de

Table 3: Example of N-Terminal Peptide Elongation

| N-Terminal Peptide Fragment | Reagent | Reaction Conditions | Resulting Peptide | Reference(s) |

| H-Glu(OtBu)-Arg(HCl)-Lys(Boc)-OH | Z-Arg(Z)₂-OSu | DMF, Triethylamine (TEA), room temperature. thieme-connect.de | Z-Arg(Z)₂-Glu(OtBu)-Arg-Lys(Boc)-OH | thieme-connect.de |

Exploratory Applications in Non-Peptide Organic Synthesis

While the primary application of protected amino acids like this compound is in peptide synthesis, their utility extends to general organic synthesis, where they serve as valuable chiral building blocks. bachem.comresearchgate.net The well-defined stereochemistry and multiple functional groups of amino acids make them versatile starting materials for creating complex, non-peptidic molecules with specific biological activities. researchgate.net

One exploratory area is the synthesis of heterocyclic compounds and enzyme inhibitors. For example, various arginase inhibitors, which are targets for treating cardiovascular and immunological disorders, have been synthesized using amino acid derivatives as a scaffold. nih.gov Synthetic routes to these inhibitors often involve amidation reactions where an activated Boc-amino acid (e.g., BOC-Gly-OSu) is coupled to a non-peptide core structure. nih.gov By analogy, this compound could be used to introduce the unique structural and functional characteristics of the protected arginine side chain into novel non-peptide molecular frameworks to explore new chemical space for drug discovery.

Furthermore, the synthesis of optically active arginine aldehydes from Boc-Arg(Z)₂-OH provides a chiral intermediate that is not limited to peptide chemistry. peptide.com Such aldehydes are versatile synthons in asymmetric synthesis, capable of participating in a wide range of carbon-carbon bond-forming reactions to build complex chiral molecules that are not peptides or direct peptidomimetics. The robust protection of the guanidino group in this compound and its precursor acid is the key feature that enables these broader applications in organic synthesis.

Advanced Analytical Techniques for Monitoring Boc Arg Z Osu Mediated Reactions

Chromatographic Methods for Reaction Progress and Purity Assessment

Chromatography is the cornerstone for assessing the progress and purity of coupling reactions involving Boc-Arg(Z)-OSu. By separating the components of the reaction mixture, these methods provide a quantitative or semi-quantitative snapshot of the reaction's status, allowing chemists to determine the optimal reaction time and purification strategy.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the predominant technique. In a typical setup, aliquots are taken from the reaction mixture at various time points, quenched, and injected into the HPLC system. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid).

The key species monitored include:

This compound (Reactant): The disappearance of this peak indicates consumption of the activated amino acid.

Amine Component (Reactant): The corresponding decrease in the N-terminal amine-containing peptide or amino acid ester.

Peptide Product: The growth of the peak corresponding to the newly formed, larger peptide containing the Boc-Arg(Z) moiety.

By-products: The appearance of peaks for N-hydroxysuccinimide (NHS), the leaving group, and potential side products such as the hydrolyzed acid, Boc-Arg(Z)-OH, which can result from trace water in the reaction solvent.

The following interactive table details a representative RP-HPLC method for monitoring the coupling of this compound to a model peptide, Gly-Phe. The retention times illustrate how components are resolved, enabling accurate assessment of reaction completion.

| Parameter | Condition/Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10-70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Analyte: N-hydroxysuccinimide | ~3.5 min (Early eluting, polar) |

| Analyte: Gly-Phe | ~8.2 min |

| Analyte: Boc-Arg(Z)-OH (Hydrolysis By-product) | ~12.5 min |

| Analyte: this compound (Starting Material) | ~14.1 min (More nonpolar than acid) |

| Analyte: Boc-Arg(Z)-Gly-Phe (Product) | ~16.8 min (Most nonpolar, longest retention) |

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative alternative for reaction monitoring. A small spot of the reaction mixture is applied to a silica (B1680970) plate, which is then developed in an appropriate solvent system (e.g., dichloromethane (B109758)/methanol). Visualization under UV light or with a stain (e.g., ninhydrin (B49086) for free amines or permanganate (B83412) for oxidizable groups) reveals the presence or absence of starting materials and products, providing a quick check on reaction progress before committing to a more time-consuming HPLC analysis.

Spectroscopic Techniques for In Situ Reaction Monitoring

Spectroscopic methods offer the powerful advantage of monitoring a reaction in real-time (in situ) without the need for sampling and quenching, thus providing a continuous and non-invasive view of the chemical transformation.

Fourier-Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose. The coupling reaction involving this compound is characterized by distinct changes in the carbonyl region of the infrared spectrum. By using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, these changes can be tracked over time.

Key spectral features include:

Disappearance of Reactant Signals: The succinimidyl ester of this compound exhibits two characteristic and strong carbonyl (C=O) stretching bands: an asymmetric stretch around 1815 cm⁻¹ and a symmetric stretch around 1785 cm⁻¹. The intensity of these peaks decreases as the active ester is consumed.

Appearance of Product Signal: The formation of the new peptide bond results in the growth of a strong amide I band, typically appearing between 1630 and 1680 cm⁻¹.

Stable Protecting Group Signals: The carbonyl bands of the Boc group (~1690 cm⁻¹) and the Z group (~1710 cm⁻¹) should remain unchanged throughout the coupling reaction, confirming their stability under the reaction conditions.

The following table summarizes the key vibrational frequencies used to monitor the progress of a this compound mediated coupling reaction.

| Functional Group | Species | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reaction Trend |

|---|---|---|---|---|

| Succinimidyl Ester | This compound | C=O Asymmetric Stretch | ~1815 | Decreases |

| Succinimidyl Ester | This compound | C=O Symmetric Stretch | ~1785 | Decreases |

| Z (Carbamate) | Reactant & Product | C=O Stretch | ~1710 | Constant |

| Boc (Carbamate) | Reactant & Product | C=O Stretch | ~1690 | Constant |

| Amide | Peptide Product | Amide I (C=O Stretch) | ~1650 | Increases |

While less common for routine monitoring, ¹H NMR spectroscopy can also be used. The four protons on the succinimide (B58015) ring of this compound appear as a sharp singlet at approximately 2.9 ppm. The disappearance of this singlet provides a direct measure of the consumption of the active ester.

Mass Spectrometric Approaches for Product Characterization in this compound Derived Peptides

Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of the final peptide product. It provides a precise measurement of the molecular weight, confirming that the Boc-Arg(Z) residue has been successfully coupled.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques. ESI is typically coupled with HPLC (LC-MS), allowing for the mass analysis of each peak separated by the chromatograph. This is exceptionally powerful for identifying the product peak and any impurity peaks, such as unreacted starting material or side products.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, often to within 5 ppm of the theoretical value. This level of accuracy allows for the determination of the elemental formula of the product, providing definitive proof of its identity. For example, the coupling of this compound with Glycine (B1666218) methyl ester (Gly-OMe) would yield Boc-Arg(Z)-Gly-OMe. HRMS can distinguish this product from other potential species with the same nominal mass but different elemental compositions.

The following table shows the theoretical mass calculation for this model product.

| Parameter | Value |

|---|---|

| Reactant 1 | This compound |

| Reactant 2 | Glycine methyl ester (Gly-OMe) |

| Product | Boc-Arg(Z)-Gly-OMe |

| Chemical Formula of Product | C₂₇H₄₁N₅O₇ |

| Monoisotopic Mass (Calculated) | 547.2999 Da |

| Observed [M+H]⁺ (Protonated) | 548.3072 m/z |

| Observed [M+Na]⁺ (Sodiated) | 570.2891 m/z |

Furthermore, Tandem Mass Spectrometry (MS/MS) can be employed to sequence the peptide. In an MS/MS experiment, the parent ion of the product (e.g., the [M+H]⁺ ion at m/z 548.3) is isolated and fragmented. The resulting fragment ions (b- and y-ions) provide information about the amino acid sequence, confirming that the Boc-Arg(Z) residue is correctly positioned within the peptide chain. This technique is invaluable for structural verification, especially in the synthesis of more complex peptides.

Emerging Research Directions and Future Perspectives on Boc Arg Z Osu Chemistry

Computational Chemistry and Molecular Modeling for Predictive Reactivity

The integration of computational tools is revolutionizing how chemists approach peptide synthesis, moving from empirical trial-and-error to predictive, model-driven strategies. For a reactive and sterically complex molecule like Boc-Arg(Z)-OSu, computational chemistry and molecular modeling offer significant potential to forecast its behavior in synthesis.

Advanced computational techniques, such as a combination of quantum mechanics and molecular mechanics (QM/MM), can provide deep insights. acs.org These methods allow for the detailed study of electronic effects within the molecule, which is crucial for predicting the reactivity of the N-hydroxysuccinimide (OSu) ester and the stability of the Boc and Z protecting groups. Molecular dynamics (MD) simulations can model the conformational landscape of the protected amino acid and its interactions with solvents and other reactants over time. acs.org

This predictive power is particularly valuable for anticipating and mitigating common side reactions associated with arginine incorporation. For instance, modeling can help understand the propensity for δ-lactam formation, a common intramolecular side reaction. researchgate.net Furthermore, computational studies can predict how the bulky Z-protecting group on the guanidino side chain influences peptide aggregation, a major hurdle in synthesizing arginine-rich sequences. nih.gov By simulating the peptide chain elongation, researchers can identify sequences that are prone to forming stable secondary structures that hinder further reactions. biotage.com Quantum chemical calculations have been used to show that the strength of amide bonds can be significantly influenced by the protonation state of nearby groups, a factor that is critical in the 'charge-directed' cleavage of peptides and can be modeled to predict fragmentation and stability. osu.edu

Table 1: Computational Approaches for Analyzing this compound Reactivity

| Computational Method | Application to this compound | Predicted Outcomes |

|---|---|---|

| Quantum Mechanics (QM) | Analysis of electron distribution in the activated ester and protecting groups. | Reactivity of the OSu group, stability of Boc and Z groups, prediction of side reaction pathways (e.g., lactamization). acs.org |

| Molecular Dynamics (MD) | Simulation of the molecule's movement and interaction in solution over time. | Conformational preferences, solvent effects, potential for aggregation with other peptide chains. acs.org |

| QM/MM | High-accuracy modeling of the reaction center (QM) within the larger molecular environment (MM). | Detailed transition state analysis for coupling reactions and side reactions. acs.org |

| Free Energy Calculations | Determination of the energetic favorability of different conformations or reaction pathways. | Predicting equilibrium between desired product and side products, understanding sequence-dependent cyclization difficulties. acs.org |

Development of Greener and More Sustainable Synthesis Routes for this compound

The pharmaceutical industry's shift towards green chemistry has placed a significant emphasis on making peptide synthesis more environmentally sustainable. researchgate.net The synthesis and application of this compound traditionally involve solvents and reagents that are environmentally hazardous, prompting research into greener alternatives.

A primary focus is the replacement of conventional polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.org These solvents are effective but pose significant health and environmental risks. Research has identified more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone, which have been successfully used in solid-phase peptide synthesis (SPPS). acs.org For these to be viable for use with this compound, key reagents, including the protected amino acid itself, must demonstrate adequate solubility and reactivity.

Another critical area is the development of safer coupling reagents. Many high-efficiency activating agents, such as HBTU and HATU, are based on benzotriazole (B28993), which has explosive properties. acs.org The development of benzotriazole-free activators is a key research goal to enhance the safety of large-scale peptide synthesis. Furthermore, the principles of mechanochemistry, which involves conducting reactions by grinding solids together with minimal or no solvent, are being explored for peptide bond formation. acs.org Applying such a method to the coupling of this compound could dramatically reduce solvent waste.

Table 2: Comparison of Traditional and Green Solvents for Peptide Synthesis

| Solvent | Type | Traditional Use | Green Chemistry Considerations | Reference |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Standard solvent for SPPS and solution-phase synthesis. | Reprotoxic, high boiling point, difficult to recycle. | researchgate.net |

| Dichloromethane (DCM) | Chlorinated | Swelling resin, dissolving reagents. | Suspected carcinogen, environmentally persistent. | peptide.com |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Alternative to DMF. | Also classified as reprotoxic. | researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Greener alternative for SPPS. | Derived from renewable biomass, lower environmental impact. | acs.org |

| γ-Valerolactone (GVL) | Lactone | Potential green solvent. | Biodegradable, derived from biomass, high boiling point. | acs.org |

| Propylene Carbonate | Carbonate | Used in solution-phase synthesis. | Biodegradable, low toxicity. | acs.org |

Novel Applications in Macrocyclization and Peptide Ligase Reactions

The unique structural constraints and enhanced stability of cyclic peptides make them highly attractive for drug discovery. However, the synthesis of macrocyclic peptides, especially those containing arginine, is a significant challenge. acs.orgnih.gov this compound is a critical starting material for incorporating arginine into linear precursors destined for cyclization.

Research has shown that the efficiency of macrocyclization is highly sequence-dependent. acs.org Peptides rich in protected lysine (B10760008) (Lys(Boc)) and arginine (Arg(Pbf)) are often difficult to cyclize. nih.gov The protected side chains can form intramolecular hydrogen bonds with the C-terminal carboxyl group, reducing its reactivity, or intermolecular hydrogen bonds that lead to aggregation. acs.orgnih.gov Although these studies used the Pbf protecting group for arginine, the same principles apply to the Z group. Future research is focused on optimizing cyclization conditions for such "difficult sequences," including the use of additives that can disrupt hydrogen bonding networks and improve yields. nih.gov

Peptide ligase reactions, such as native chemical ligation (NCL), offer a powerful method for synthesizing large proteins by joining smaller, unprotected peptide fragments. google.com NCL typically involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. acs.orggoogle.com The efficient synthesis of the required peptide fragments is paramount. The use of this compound in the Boc/Bzl solid-phase peptide synthesis strategy is a foundational step for creating arginine-containing fragments that, after deprotection and cleavage, can be used in subsequent ligation reactions. google.com The development of novel ligation chemistries that expand the range of amino acids usable at the ligation junction will further increase the importance of efficiently synthesizing diverse peptide fragments.

Table 3: Factors Influencing Macrocyclization Efficiency of Arginine-Containing Peptides

| Factor | Observation | Implication for Synthesis | Reference |

|---|---|---|---|

| Peptide Sequence | Sequences rich in Arg(Pbf) and Lys(Boc) cyclize poorly. | The protected guanidino group of arginine can interfere with the reaction. | acs.orgnih.gov |

| Hydrogen Bonding | Arg(Pbf) side chains form bidentate hydrogen bonds with the C-terminal carboxyl group. | This deactivates the carboxyl group, inhibiting the intramolecular cyclization reaction. | acs.orgnih.gov |

| Steric Hindrance | Bulky residues near the N-terminus can slow the cyclization reaction. | Steric crowding around the reactive N-terminal amine reduces its nucleophilicity. | nih.gov |

| Reaction Conditions | Use of aprotic polar solvents like DMF is standard. | Additives capable of breaking hydrogen bonds can improve cyclization efficiency for difficult sequences. | nih.gov |

Addressing Remaining Challenges in High-Efficiency Arginine Incorporation

Despite decades of progress in peptide synthesis, the efficient incorporation of arginine remains a significant challenge. biotage.com The difficulties stem from both the steric bulk of the side chain and its protecting groups, as well as the chemical nature of the guanidino group. researchgate.netbiotage.com

One of the primary issues is incomplete coupling reactions, especially when coupling arginine to another sterically hindered amino acid. biotage.com The bulky side chain, encumbered by a protecting group like benzyloxycarbonyl (Z), can physically block the approach of the activated amino acid. This leads to deletion sequences, where the intended arginine residue is missing from the final peptide.

Another major challenge is the tendency of arginine-containing peptides to aggregate. nih.gov This is particularly problematic in solid-phase synthesis, where aggregation can block reactive sites and prevent reagents from penetrating the resin beads. Side reactions also remain a concern. Even with the guanidino group protected, intramolecular cyclization can occur to form a δ-lactam, an undesired byproduct. researchgate.net

Current strategies to overcome these hurdles often involve practical adjustments to synthesis protocols. For example, a "double coupling" strategy, where the coupling step is repeated with a fresh portion of the activated amino acid, is frequently used to ensure complete incorporation. biotage.com Increasing the coupling time can also improve yields. biotage.com Future research aims to develop more robust solutions, including novel protecting group strategies that minimize steric hindrance while providing complete protection against side reactions, and new linker or resin technologies that reduce on-resin aggregation.

Table 4: Challenges and Mitigation Strategies for Arginine Incorporation

| Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Incomplete Coupling | The bulky protected side chain hinders the coupling reaction, leading to deletion sequences. | Double coupling; increasing coupling time. | biotage.com |

| Peptide Aggregation | Arginine-rich sequences are prone to forming secondary structures and aggregating, blocking reaction sites. | Use of chaotropic salts, high-boiling polar aprotic solvents, or special "difficult sequence" protocols. | nih.gov |

| Side Reactions | Intramolecular cyclization of the arginine residue can lead to δ-lactam formation. | Careful selection of protecting groups and coupling reagents; use of solvents known to limit side reactions. | researchgate.net |

| Steric Hindrance | The combination of the arginine side chain and its protecting group creates significant steric bulk. | Optimization of protecting group chemistry to balance protection with reduced steric hindrance. | biotage.com |

Table 5: Compound Names Mentioned in the Article

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester |

| Boc | tert-Butoxycarbonyl |

| Z | Benzyloxycarbonyl |

| OSu | N-Hydroxysuccinimide ester |

| Arg(Pbf) | Arginine protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| Lys(Boc) | Lysine protected with tert-Butoxycarbonyl |

| DMF | N,N-Dimethylformamide |

| DCM | Dichloromethane |

| 2-MeTHF | 2-Methyltetrahydrofuran |

| GVL | γ-Valerolactone |

| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.